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Compound of Interest

Compound Name: 4-(Methoxymethyl)benzaldehyde

Cat. No.: B1609720 Get Quote

This guide provides an in-depth exploration of 4-(Methoxymethyl)benzaldehyde, a versatile

aromatic aldehyde of significant interest to researchers and professionals in organic synthesis,

medicinal chemistry, and drug development. We will delve into its commercial availability,

synthetic pathways, key chemical properties, and its role as a valuable building block in the

creation of complex molecules. This document is designed to be a practical resource, offering

not just theoretical knowledge but also actionable protocols and insights grounded in

established chemical principles.

Introduction: The Molecular Profile of 4-
(Methoxymethyl)benzaldehyde
4-(Methoxymethyl)benzaldehyde, with the CAS number 7329-92-2, is an aromatic aldehyde

characterized by a benzaldehyde core substituted with a methoxymethyl group at the para

position. This structural feature, the presence of an ether linkage benzylic to the aldehyde,

imparts unique reactivity and solubility properties that make it a valuable intermediate in multi-

step syntheses.

Table 1: Physicochemical Properties of 4-(Methoxymethyl)benzaldehyde
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Property Value Source

Molecular Formula C₉H₁₀O₂ PubChem[1]

Molecular Weight 150.17 g/mol PubChem[1]

Appearance Liquid Fluorochem[2]

Boiling Point 61°C Fluorochem[2]

CAS Number 7329-92-2 PubChem[1]

The aldehyde functional group is a cornerstone of organic synthesis, participating in a wide

array of chemical transformations such as nucleophilic additions, condensations, and

oxidations. The methoxymethyl group, on the other hand, can influence the electronic

properties of the aromatic ring and provide a site for further functionalization or act as a stable

protecting group under certain conditions.

Commercial Availability and Procurement
4-(Methoxymethyl)benzaldehyde is commercially available from various chemical suppliers,

typically offered at a research-grade purity. When sourcing this reagent, it is crucial to consider

the purity specifications and the supplier's quality control measures to ensure reproducibility in

experimental work.

Table 2: Representative Commercial Suppliers of 4-(Methoxymethyl)benzaldehyde

Supplier Purity Specification Notes

Fluorochem ≥95% Offered as a liquid.[2]

Various Research Chemical

Suppliers
Typically ≥95%

Availability and lead times may

vary. It is advisable to request

a certificate of analysis.

For researchers embarking on large-scale synthesis or cGMP manufacturing, it is

recommended to engage with suppliers who can provide detailed analytical data, including

NMR, GC-MS, and IR spectroscopy, to confirm the identity and purity of the material.
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Synthesis of 4-(Methoxymethyl)benzaldehyde: A
Practical Laboratory Protocol
While several synthetic routes to 4-(Methoxymethyl)benzaldehyde can be envisaged, a

common and reliable laboratory-scale preparation involves the Williamson ether synthesis. This

method offers a straightforward approach utilizing readily available starting materials. The

following protocol is a representative example based on this well-established reaction.[3][4][5]

[6][7]

Synthetic Scheme
The synthesis can proceed in two main steps: the conversion of 4-formylbenzoic acid to 4-

(hydroxymethyl)benzaldehyde, followed by the methylation of the benzylic alcohol. A more

direct approach starts from the commercially available 4-(chloromethyl)benzaldehyde.

Route A: From 4-formylbenzoic acid

Route B: From 4-(chloromethyl)benzaldehyde

4-formylbenzoic acid 4-(hydroxymethyl)benzaldehyde

Reduction
(e.g., NaBH4)

4-(Methoxymethyl)benzaldehyde

Williamson Ether Synthesis
(e.g., NaH, CH3I)

4-(chloromethyl)benzaldehyde

Nucleophilic Substitution
(e.g., NaOCH3)

Click to download full resolution via product page

Caption: Synthetic routes to 4-(Methoxymethyl)benzaldehyde.

Detailed Experimental Protocol (Based on Williamson
Ether Synthesis)
This protocol describes the methylation of 4-(hydroxymethyl)benzyl alcohol.

Materials:
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4-(hydroxymethyl)benzyl alcohol

Sodium hydride (NaH), 60% dispersion in mineral oil

Methyl iodide (CH₃I)

Anhydrous Tetrahydrofuran (THF)

Saturated aqueous ammonium chloride (NH₄Cl) solution

Diethyl ether

Anhydrous magnesium sulfate (MgSO₄)

Argon or Nitrogen gas (for inert atmosphere)

Procedure:

Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic

stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (Argon or

Nitrogen), add 4-(hydroxymethyl)benzyl alcohol.

Solvent Addition: Dissolve the starting material in anhydrous THF.

Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (60%

dispersion in mineral oil) portion-wise to the stirred solution. Caution: Hydrogen gas is

evolved. Ensure adequate ventilation.

Alkoxide Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room

temperature and stir for an additional hour to ensure complete formation of the sodium

alkoxide.

Methylation: Cool the reaction mixture back to 0 °C. Add methyl iodide dropwise via the

dropping funnel.

Reaction: After the addition is complete, allow the reaction to warm to room temperature and

stir overnight.
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Quenching: Carefully quench the reaction by the slow, dropwise addition of saturated

aqueous ammonium chloride solution at 0 °C.

Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether.

Washing: Wash the combined organic layers with water and then with brine.

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter,

and concentrate the solvent under reduced pressure using a rotary evaporator.

Purification: The crude product can be purified by column chromatography on silica gel to

afford pure 4-(Methoxymethyl)benzaldehyde.

Self-Validation: The progress of the reaction can be monitored by Thin Layer Chromatography

(TLC). The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry

to confirm its structure and purity.

Applications in Drug Discovery and Development
Aromatic aldehydes are pivotal intermediates in the synthesis of a wide range of

pharmaceuticals. The unique structure of 4-(Methoxymethyl)benzaldehyde makes it a

valuable synthon for introducing a substituted benzyl moiety into a target molecule. While direct

examples of its use in blockbuster drugs are not widely publicized, its utility can be inferred

from the synthesis of structurally related compounds and its potential to participate in key bond-

forming reactions.

Role as a Building Block in Bioactive Scaffolds
The aldehyde group of 4-(Methoxymethyl)benzaldehyde can undergo a variety of

transformations to construct complex molecular architectures. For instance, it can participate in:

Reductive Amination: To form substituted benzylamines, a common motif in many drug

candidates.

Wittig and Horner-Wadsworth-Emmons Reactions: To generate alkenes, which can be

further functionalized.
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Aldol and Knoevenagel Condensations: To form α,β-unsaturated carbonyl compounds, which

are versatile intermediates.

Multi-component Reactions (e.g., Hantzsch Dihydropyridine Synthesis): To rapidly build

heterocyclic scaffolds. The Hantzsch reaction is a cornerstone in the synthesis of

dihydropyridine calcium channel blockers.[8]

4-(Methoxymethyl)benzaldehyde

Reductive Amination Wittig/HWE Reaction

Aldol/Knoevenagel Condensation Multi-component Reactions

Substituted Benzylamines Functionalized Alkenes

α,β-Unsaturated Carbonyls Heterocyclic Scaffolds
(e.g., Dihydropyridines)

Click to download full resolution via product page

Caption: Key synthetic transformations of 4-(Methoxymethyl)benzaldehyde.
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Potential in Specific Therapeutic Areas
While a direct line to a marketed drug is not readily available in the public literature, the

structural motifs accessible from 4-(Methoxymethyl)benzaldehyde are prevalent in several

classes of therapeutic agents:

Calcium Channel Blockers: The Hantzsch synthesis, which utilizes aldehydes, is a classic

method for preparing dihydropyridine-based calcium channel blockers used in the treatment

of hypertension.[9][10] The 4-aryl substituent on the dihydropyridine ring is critical for activity,

and 4-(Methoxymethyl)benzaldehyde could be used to synthesize novel analogs.

Anticancer Agents: Many anticancer compounds feature complex aromatic and heterocyclic

systems. The reactivity of the aldehyde in 4-(Methoxymethyl)benzaldehyde allows for its

incorporation into scaffolds that could interact with biological targets such as kinases or

tubulin. For instance, chalcones, which can be synthesized from benzaldehydes, have

shown promise as anticancer agents.[11]

Antiviral Drugs: The synthesis of various antiviral agents involves the construction of

complex heterocyclic systems where substituted benzaldehydes can serve as key starting

materials.[12][13][14]

Spectroscopic Characterization
Thorough characterization of 4-(Methoxymethyl)benzaldehyde is essential for its effective

use in synthesis. Below is a summary of expected spectroscopic data.

Table 3: Spectroscopic Data for 4-(Methoxymethyl)benzaldehyde
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Technique Key Features Source

¹H NMR

Signals corresponding to the

aldehyde proton (~9.9 ppm),

aromatic protons (~7.4-7.8

ppm), benzylic methylene

protons (~4.5 ppm), and

methoxy protons (~3.4 ppm).

Predicted based on analogous

structures

¹³C NMR

Resonances for the aldehyde

carbonyl carbon (~192 ppm),

aromatic carbons, benzylic

methylene carbon, and

methoxy carbon.

Predicted based on analogous

structures

IR Spectroscopy

Characteristic absorptions for

the aldehyde C=O stretch

(~1700 cm⁻¹), C-H stretch of

the aldehyde, and C-O-C ether

stretch.

PubChem[1]

Mass Spectrometry (GC-MS)

Molecular ion peak (M⁺) at m/z

= 150.17, along with

characteristic fragmentation

patterns.

PubChem[1]

Conclusion
4-(Methoxymethyl)benzaldehyde is a valuable and commercially available building block for

chemical synthesis. Its bifunctional nature, combining the reactivity of an aromatic aldehyde

with the stability of a methoxymethyl ether, provides chemists with a versatile tool for the

construction of complex molecules. While its direct application in marketed pharmaceuticals is

not extensively documented, its potential for creating novel analogs of established drug

classes, such as calcium channel blockers, and for the synthesis of new chemical entities in

anticancer and antiviral research is significant. The synthetic protocol outlined in this guide,

based on the robust Williamson ether synthesis, offers a reliable method for its laboratory-scale

preparation. As with any reactive chemical, proper handling and thorough characterization are

paramount to its successful application in research and development.
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BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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